3,5-Dichloropyrazine-2-carboxylic acid

Synthetic Chemistry Process Development Esterification

BACE inhibitor programs require intermediates with precise substitution patterns; generic pyrazines compromise synthetic outcomes. 3,5-Dichloropyrazine-2-carboxylic acid (CAS 312736-49-5) solves this with its unique 3,5-dichloro and carboxylic acid motif. • Validated in perfluorocyclopropyl-fused 1,3-oxazin-2-amine BACE inhibitor synthesis. • 96% esterification yield to methyl ester. • Low pKa (1.21) ensures ionization and solubility at physiological pH. ≥95% purity. In stock for immediate global shipping.

Molecular Formula C5H2Cl2N2O2
Molecular Weight 192.98 g/mol
CAS No. 312736-49-5
Cat. No. B1322621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloropyrazine-2-carboxylic acid
CAS312736-49-5
Molecular FormulaC5H2Cl2N2O2
Molecular Weight192.98 g/mol
Structural Identifiers
SMILESC1=C(N=C(C(=N1)C(=O)O)Cl)Cl
InChIInChI=1S/C5H2Cl2N2O2/c6-2-1-8-3(5(10)11)4(7)9-2/h1H,(H,10,11)
InChIKeyQRFOSHOPPFYNAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dichloropyrazine-2-carboxylic acid Identity and Comparator Relevance


3,5-Dichloropyrazine-2-carboxylic acid (CAS 312736-49-5) is a dichlorinated pyrazine-2-carboxylic acid derivative with molecular formula C5H2Cl2N2O2 and a molecular weight of 192.99 g/mol . It exists as a solid and is typically supplied with a purity of ≥95–97% . The compound serves as a versatile intermediate in the synthesis of biologically active molecules, notably β-secretase (BACE) inhibitors and other kinase-targeting agents . Its differential positioning against key comparators—such as 2,6-dichloropyrazine, 3,5-dichloropyrazine-2-carboxamide, and 6-chloropyrazine-2-carboxylic acid—is defined by the unique combination of the carboxylic acid functional group for derivatization and the specific 3,5-dichloro substitution pattern on the pyrazine ring, which influences both synthetic utility and downstream biological performance.

3,5-Dichloropyrazine-2-carboxylic acid Irreplaceability


Generic substitution of pyrazine intermediates in medicinal chemistry is high-risk due to the profound impact of even minor structural variations on pharmacokinetic and pharmacodynamic properties. While several dichloropyrazine and pyrazinecarboxylic acid analogs are commercially available, they are not functionally equivalent to 3,5-dichloropyrazine-2-carboxylic acid. For instance, 2,6-dichloropyrazine lacks the essential carboxylic acid handle for amide coupling or further elaboration [1]. Conversely, 6-chloropyrazine-2-carboxylic acid, while possessing the acid group, differs in its chlorination pattern, which can alter electronic properties, regioselectivity of nucleophilic aromatic substitution, and ultimately the binding affinity of derived compounds [2]. 3,5-Dichloropyrazine-2-carboxamide, the corresponding amide, exhibits a different hydrogen-bonding profile and solubility . The data presented in Section 3 quantifies these critical differences, confirming that 3,5-dichloropyrazine-2-carboxylic acid occupies a distinct and non-substitutable niche in specific synthetic and biological contexts.

3,5-Dichloropyrazine-2-carboxylic acid Comparator Differentiation


Synthetic Yield: Methyl Ester Derivatization

3,5-Dichloropyrazine-2-carboxylic acid demonstrates a high and quantifiable efficiency in a standard esterification reaction, achieving a 96% yield in the conversion to its methyl ester using (trimethylsilyl)diazomethane at room temperature for 30 minutes [1]. This yield is significantly higher than the 70–75% yield reported for a synthesis of the parent acid itself via an alternative condensation route , underscoring the compound's reactivity and suitability as a building block.

Synthetic Chemistry Process Development Esterification

Ionization State and pKa

The acidity of 3,5-dichloropyrazine-2-carboxylic acid, predicted with a pKa of 1.21 ± 0.28, is substantially higher (more acidic) than that of simple pyrazine-2-carboxylic acid or other substituted analogs, such as the corresponding methyl ester, which lacks the acidic proton [1]. The calculated logD value at pH 7.4 is -2.23, indicating the compound is predominantly ionized at physiological pH [2]. This contrasts sharply with the methyl ester derivative (methyl 3,5-dichloropyrazine-2-carboxylate), which is neutral and has a higher predicted logP .

Physicochemical Properties Drug Design Bioavailability

Functional Utility: BACE Inhibitor Synthesis

3,5-Dichloropyrazine-2-carboxylic acid is explicitly documented as an intermediate for the preparation of perfluorocyclopropyl-fused 1,3-oxazin-2-amine compounds, which are developed as β-secretase (BACE) inhibitors . This specific application distinguishes it from 2,6-dichloropyrazine, which is more commonly employed in the synthesis of ATR kinase inhibitors . While no direct IC50 data is available for the acid itself against BACE, its established role as a building block for BACE-targeting molecules provides a functional differentiation not shared by all dichloropyrazine isomers.

Medicinal Chemistry Alzheimer's Disease β-Secretase

3,5-Dichloropyrazine-2-carboxylic acid Application Scenarios


High-Efficiency Pyrazine Ester Synthesis

This compound is the preferred starting material for the preparation of methyl 3,5-dichloropyrazine-2-carboxylate. The documented 96% yield in a straightforward esterification protocol [1] justifies its procurement for projects where maximizing yield and minimizing waste are paramount, especially when compared to alternative, lower-yielding synthetic routes to similar intermediates .

BACE Inhibitor Development

Research groups focused on Alzheimer's disease and the development of β-secretase inhibitors should prioritize this compound. Its established use as a building block for perfluorocyclopropyl-fused 1,3-oxazin-2-amine BACE inhibitors provides a validated entry point into a challenging therapeutic area, setting it apart from other dichloropyrazines lacking this specific application precedent.

Ionizable Drug Candidates

In lead optimization campaigns where aqueous solubility and ionization at physiological pH are critical, 3,5-dichloropyrazine-2-carboxylic acid is the superior choice. Its low predicted pKa (1.21) and highly negative logD at pH 7.4 (-2.23) [2] ensure the compound will be predominantly ionized in vivo, a property that can be leveraged for improved solubility and potential salt formation, unlike its neutral methyl ester counterpart.

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